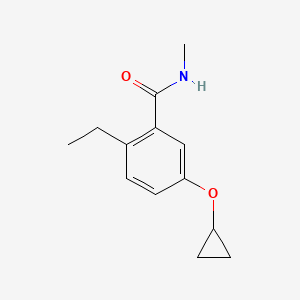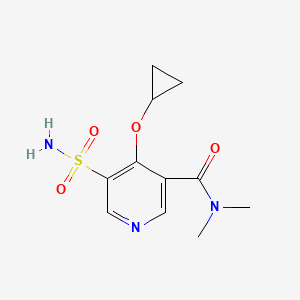
2-Tert-butyl-3-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-3-ethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Tert-butyl-3-ethylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst . This method involves the reaction of phenol with isobutene under acidic conditions to introduce the tert-butyl group at the ortho position relative to the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Tert-butyl-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Tert-butyl-3-ethylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-3-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage . The tert-butyl and ethyl groups enhance its stability and reactivity, making it an effective antioxidant .
Comparación Con Compuestos Similares
2-tert-Butylphenol: Similar structure but lacks the ethyl group.
2,6-di-tert-Butylphenol: Contains two tert-butyl groups, offering higher steric hindrance and stability.
4-tert-Butylphenol: The tert-butyl group is positioned at the para position relative to the hydroxyl group.
Uniqueness: 2-Tert-butyl-3-ethylphenol is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its antioxidant capabilities and makes it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-tert-butyl-3-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-7-6-8-10(13)11(9)12(2,3)4/h6-8,13H,5H2,1-4H3 |
Clave InChI |
GSFOWNSVWOLXLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


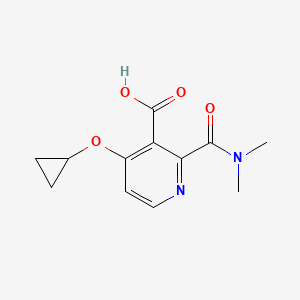
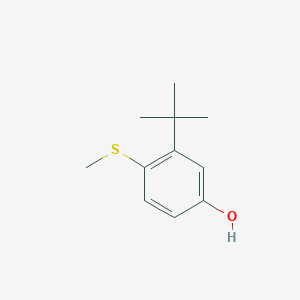
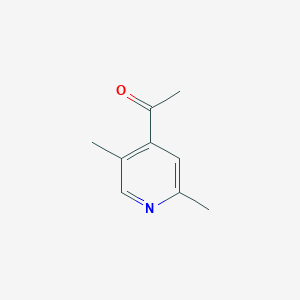
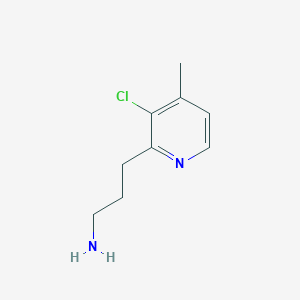
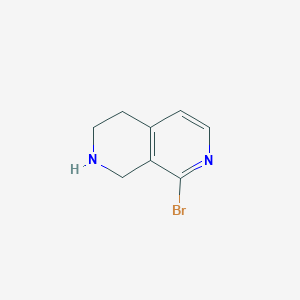

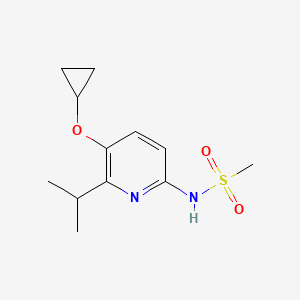

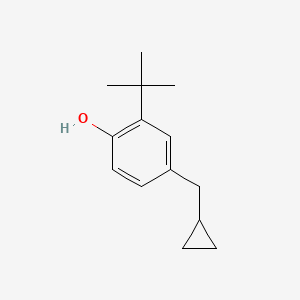
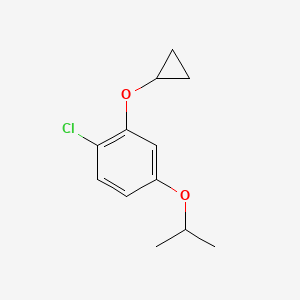

![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
